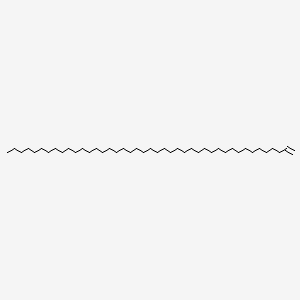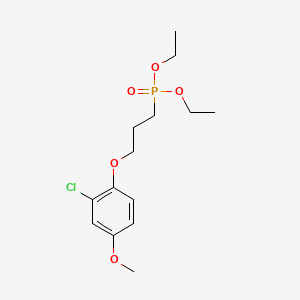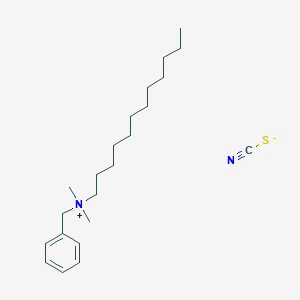
Benzyldodecyldimethylammonium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldodecyldimethylammonium thiocyanate is a quaternary ammonium compound with the molecular formula C22H38N2S. It is known for its surfactant properties and is used in various applications due to its antimicrobial and surface-active characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyldodecyldimethylammonium thiocyanate typically involves the reaction of benzyldodecyldimethylammonium chloride with potassium thiocyanate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: Benzyldodecyldimethylammonium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides and sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols and other reduced sulfur compounds.
Common Reagents and Conditions:
Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Various substituted ammonium thiocyanates.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Scientific Research Applications
Benzyldodecyldimethylammonium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in formulations of cleaning agents, detergents, and personal care products.
Mechanism of Action
The mechanism of action of benzyldodecyldimethylammonium thiocyanate involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to its surfactant properties, which allow it to insert into and destabilize the membrane structure .
Comparison with Similar Compounds
- Benzyldodecyldimethylammonium bromide
- Benzyldodecyldimethylammonium chloride
- Dodecyltrimethylammonium bromide
Comparison: Benzyldodecyldimethylammonium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and antimicrobial properties. Compared to its bromide and chloride counterparts, the thiocyanate variant exhibits different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
85909-51-9 |
|---|---|
Molecular Formula |
C22H38N2S |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
benzyl-dodecyl-dimethylazanium;thiocyanate |
InChI |
InChI=1S/C21H38N.CHNS/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;2-1-3/h13-15,17-18H,4-12,16,19-20H2,1-3H3;3H/q+1;/p-1 |
InChI Key |
FYNVMNJSYWEFFH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




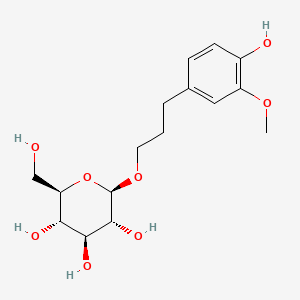
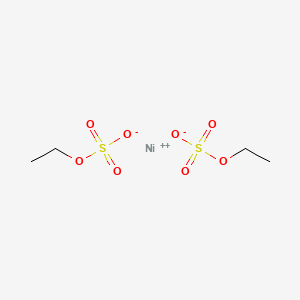
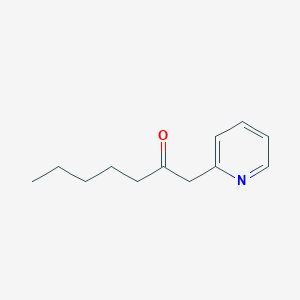
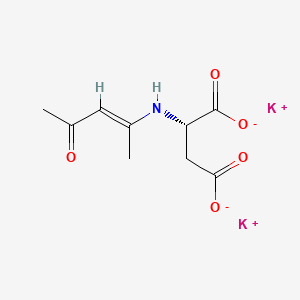

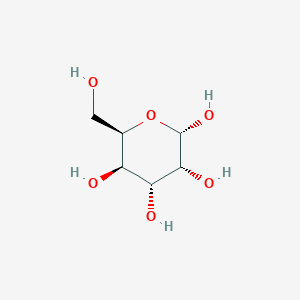
![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)
![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
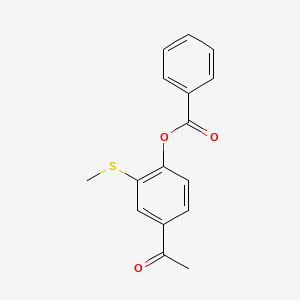
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)
